![molecular formula C29H18Br2O2 B12547156 1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one) CAS No. 147650-16-6](/img/structure/B12547156.png)
1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is a complex organic compound that features a spirobifluorene core with bromine atoms at the 7,7’ positions and ethanone groups at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dibromo-9-fluorenone.
Grignard Reaction: The 2,7-dibromo-9-fluorenone is reacted with a Grignard reagent, such as 2-bromobiphenyl, to form the spirobifluorene core.
Functionalization: The resulting spirobifluorene is then functionalized with ethanone groups at the 2,2’ positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the spirobifluorene core can be obtained.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its high photoluminescence and electroluminescent quantum efficiency.
Material Science: Employed in the synthesis of semiconducting polymers and small molecules for electronic devices.
Chemical Research:
Mechanism of Action
The mechanism of action of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is primarily related to its structural properties:
Spirobifluorene Core: The spirobifluorene linkage decreases crystallization tendency and increases color stability by preventing the formation of aggregates or excimers.
Functional Groups: The bromine atoms and ethanone groups provide sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene: Similar structure but lacks the ethanone groups.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains additional bromine atoms, making it more reactive.
Uniqueness
1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is unique due to its combination of bromine atoms and ethanone groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
Properties
CAS No. |
147650-16-6 |
|---|---|
Molecular Formula |
C29H18Br2O2 |
Molecular Weight |
558.3 g/mol |
IUPAC Name |
1-(2'-acetyl-7,7'-dibromo-9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C29H18Br2O2/c1-15(32)17-3-7-21-23-9-5-19(30)13-27(23)29(25(21)11-17)26-12-18(16(2)33)4-8-22(26)24-10-6-20(31)14-28(24)29/h3-14H,1-2H3 |
InChI Key |
FGDLEXZNEIPILK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)C(=O)C)C6=C4C=C(C=C6)Br)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


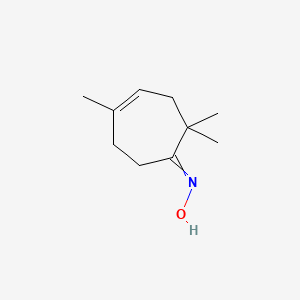
![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

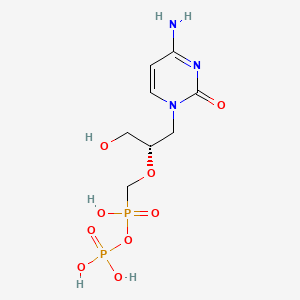
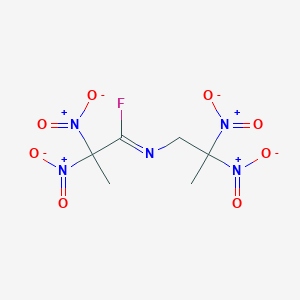
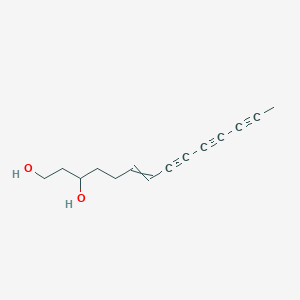
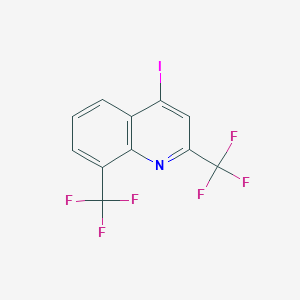
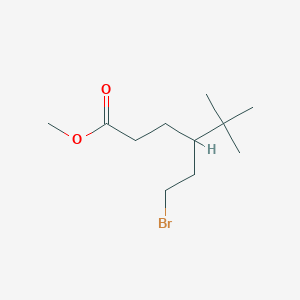
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
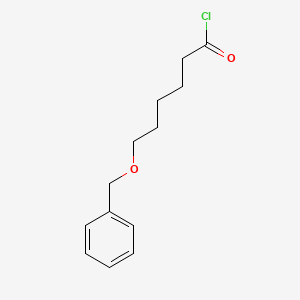
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
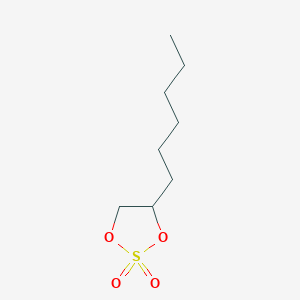
![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
